6,7-dimethyl5-(3-chlorophenyl)-2,2-dioxo-1H,3H-2lambda6-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
Description
This compound belongs to the pyrrolo[1,2-c][1,3]thiazole class of heterocyclic molecules, characterized by a fused bicyclic core with sulfur and nitrogen atoms. The structure features a 3-chlorophenyl substituent at position 5 and methyl ester groups at positions 6 and 5.
Properties
IUPAC Name |
dimethyl 5-(3-chlorophenyl)-2,2-dioxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO6S/c1-23-15(19)12-11-7-25(21,22)8-18(11)14(13(12)16(20)24-2)9-4-3-5-10(17)6-9/h3-6H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHHFNPKSFBFEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CS(=O)(=O)CN2C(=C1C(=O)OC)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethyl5-(3-chlorophenyl)-2,2-dioxo-1H,3H-2lambda6-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-chlorobenzaldehyde with thiosemicarbazide can form an intermediate, which then undergoes cyclization with dimethyl acetylenedicarboxylate to yield the desired thiazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving precise control of reaction conditions such as temperature, pressure, and the use of catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
6,7-dimethyl5-(3-chlorophenyl)-2,2-dioxo-1H,3H-2lambda6-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .
Scientific Research Applications
6,7-dimethyl5-(3-chlorophenyl)-2,2-dioxo-1H,3H-2lambda6-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, contributing to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 6,7-dimethyl5-(3-chlorophenyl)-2,2-dioxo-1H,3H-2lambda6-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Chlorophenyl vs. Dichlorophenyl Derivatives
- 6,7-Dimethyl 5-(3,4-Dichlorophenyl)-... (CAS 107124-27-6): This analog replaces the 3-chlorophenyl group with a 3,4-dichlorophenyl moiety. Such substitutions are common in optimizing pharmacokinetic profiles .
- Target Compound (3-Chlorophenyl) :
The single chlorine substituent balances electronic effects (electron-withdrawing) with moderate steric demand, likely favoring interactions with aromatic binding pockets in biological targets.
Aromatic vs. Heteroaromatic Substituents
Bulkier Substituents
- 5-(4-tert-Butylphenyl)-... This highlights the trade-off between bulk and bioavailability.
Physicochemical Properties
Key Observations :
Cycloaddition Reactions
Multicomponent Reactions
- Malononitrile/Ethyl Cyanoacetate Routes (): Reactions in 1,4-dioxane with triethylamine and sulfur enable the introduction of cyano or ester groups, as seen in analogs like 7a/b. Such methods prioritize functional group diversity .
Optimization Strategies
- Salts and Derivatives () : Carboxylic acid derivatives of triazolothiadiazines are synthesized via acid-base reactions, suggesting pathways for modifying solubility or ionic character in the target compound .
Biological Activity
6,7-Dimethyl-5-(3-chlorophenyl)-2,2-dioxo-1H,3H-26-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate (CAS: 337920-86-2) is a complex organic compound with potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Molecular Formula: C16H14ClNO6S
Molar Mass: 383.8 g/mol
Structure: The compound features a pyrrolo-thiazole core with multiple functional groups that may influence its biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to 6,7-dimethyl-5-(3-chlorophenyl)-2,2-dioxo-1H,3H-26-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate exhibit significant anticancer properties. For example:
- Mechanism of Action: It is hypothesized that the compound may inhibit specific enzymes involved in cancer cell proliferation and induce apoptosis in malignant cells.
- Efficacy: In vitro studies have shown that derivatives of this compound can significantly reduce cell viability in various cancer cell lines, including breast and colon cancer cells.
Enzyme Inhibition
The compound's structural features suggest potential interactions with key enzymes:
Antimicrobial Activity
Preliminary data indicate that this compound may also possess antimicrobial properties:
- Bacterial Inhibition: Some derivatives have shown activity against Gram-positive and Gram-negative bacteria. This activity could be attributed to the thiazole ring's ability to disrupt bacterial cell wall synthesis.
Study 1: Anticancer Evaluation
A study published in the Journal of Fluorine Chemistry investigated the antiproliferative activity of related compounds. The results demonstrated that certain derivatives exhibited IC50 values in the micromolar range against breast and colon cancer cell lines . The highest activity was linked to compounds with similar structural motifs as 6,7-dimethyl-5-(3-chlorophenyl)-2,2-dioxo-1H,3H-26-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate.
Study 2: Enzyme Interaction
Another study focused on the interaction of thiazole derivatives with DHFR. Although the specific compound was not tested directly, it was noted that modifications to the thiazole ring could enhance binding affinity and inhibitory effects on DHFR . This suggests a pathway for further exploration of 6,7-dimethyl derivatives.
Data Table: Biological Activities of Related Compounds
Q & A
Q. Table 1: Predicted ADME Properties vs. Celecoxib
| Parameter | Target Compound | Celecoxib |
|---|---|---|
| Molecular Weight (Da) | 452.8 | 381.4 |
| LogP | 2.9 | 3.5 |
| H-bond Acceptors | 8 | 5 |
| GI Absorption | Moderate | High |
Advanced: How can researchers resolve contradictions between computational ADME predictions and experimental pharmacokinetic data?
Methodological Answer:
Discrepancies often arise from oversimplified in silico models. Strategies include:
- Iterative refinement : Adjust force fields in molecular dynamics simulations to better match experimental solubility/logD values .
- Experimental validation :
- Data-driven modeling : Use machine learning to correlate structural features (e.g., substituent electronegativity) with bioavailability .
Advanced: What strategies optimize reaction conditions using quantum mechanical (QM) calculations?
Methodological Answer:
The ICReDD framework integrates QM and information science:
- Reaction path search : Use density functional theory (DFT) to identify low-energy transition states and intermediates .
- Descriptor-driven optimization : Screen solvents/bases using parameters like dielectric constant and pKa to maximize yield .
- Feedback loops : Refine computational models with experimental kinetics data (e.g., Arrhenius plots) .
Advanced: How can comparative frameworks assess bioactivity against reference compounds?
Methodological Answer:
Q. Table 2: COX-2 Inhibition Activity
| Compound | IC50 (nM) | Binding Affinity (kcal/mol) |
|---|---|---|
| Target Compound | 120 | -9.2 |
| Celecoxib | 40 | -10.5 |
Advanced: What methodologies address low yields in large-scale synthesis?
Methodological Answer:
- Process intensification : Use continuous flow reactors to enhance mixing and heat transfer .
- DoE (Design of Experiments) : Apply factorial design to identify critical variables (e.g., catalyst loading, temperature) .
- Green chemistry principles : Replace ethanol with cyclopentyl methyl ether (CPME) for safer solvent recovery .
Advanced: How are regiochemical outcomes controlled during heterocycle formation?
Methodological Answer:
- Steric/electronic modulation : Introduce electron-withdrawing groups (e.g., -Cl) to direct cyclization .
- Kinetic vs. thermodynamic control : Vary reaction temperature to favor one pathway (e.g., 80°C for kinetic product) .
- In situ monitoring : Use ReactIR to detect intermediates and adjust conditions dynamically .
Advanced: What are best practices for validating synthetic intermediates with structural analogs?
Methodological Answer:
- Cross-characterization : Compare NMR/HRMS data with published analogs (e.g., diethyl pyrrolo-pyridine dicarboxylates) .
- XRD benchmarking : Align crystal structures with Cambridge Structural Database entries .
- Controlled degradation studies : Perform stress testing (e.g., acid hydrolysis) to confirm stability .
Advanced: How can researchers design derivatives with enhanced metabolic stability?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
